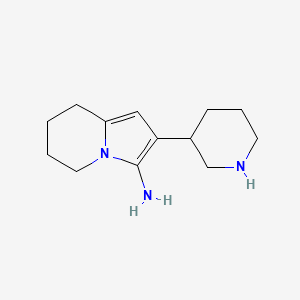
4-Vinylcyclohexane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Vinylcyclohexane-1,2-dione is an organic compound characterized by a vinyl group attached to a cyclohexane ring with two ketone groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Vinylcyclohexane-1,2-dione can be synthesized through the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction is typically conducted at temperatures ranging from 110 to 425°C and pressures of 1.3 to 100 MPa in the presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium . Another method involves the dehydrogenation of n-butane to butadiene, followed by catalytic dimerization to produce 4-vinylcyclohexane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes, with large-scale reactors and optimized conditions to maximize yield and efficiency. The use of supported catalysts, such as aluminosilicates impregnated with copper (I) ions, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Vinylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The vinyl group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-Vinylcyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as epoxy resins for LED packaging
Mechanism of Action
The mechanism of action of 4-vinylcyclohexane-1,2-dione involves its interaction with various molecular targets and pathways. The compound can undergo epoxidation in the liver, forming reactive metabolites that may interact with cellular components. These metabolites can be detoxified by conjugation with glutathione or hydrolysis by epoxide hydrolases . The compound’s effects on biological systems are mediated through these reactive intermediates and their interactions with cellular proteins and DNA.
Comparison with Similar Compounds
4-Vinylcyclohexane-1,2-dione can be compared with other similar compounds, such as:
4-Vinylcyclohexene: A precursor to vinylcyclohexene dioxide, used in the production of polymers.
Cyclohexene: A simpler analog without the vinyl group, used in various chemical syntheses.
1,2-Dimethylcyclohexane: A disubstituted cyclohexane with different steric and electronic properties.
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-ethenylcyclohexane-1,2-dione |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h2,6H,1,3-5H2 |
InChI Key |
DNZWXTMCSSMRBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(=O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)
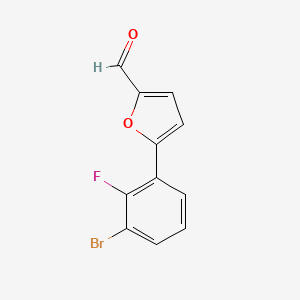
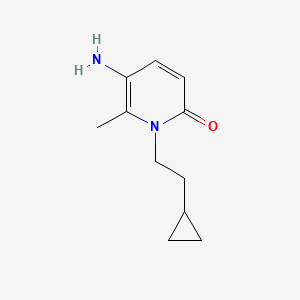
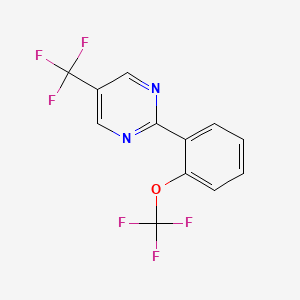
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
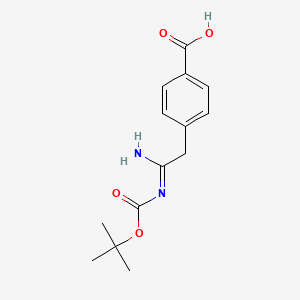
![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)
![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)


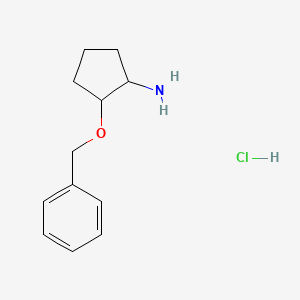
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)
